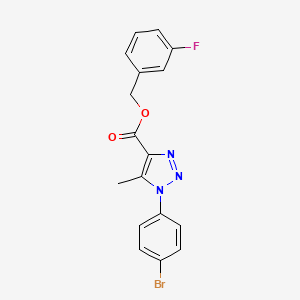

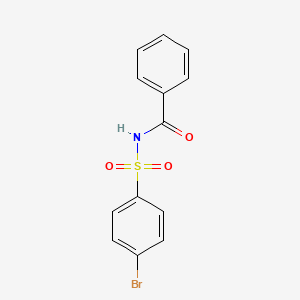

N-(4-bromophenyl)sulfonylbenzamide

描述

“N-(4-Bromophenyl)sulfonylbenzamide” is a chemical compound that has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-bromophenyl)sulfonylbenzamide” involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular formula of “N-(4-bromophenyl)sulfonylbenzamide” is C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Physical And Chemical Properties Analysis

“N-(4-bromophenyl)sulfonylbenzamide” is a solid compound . It has a molecular formula of C13H10BrNO and an average mass of 276.129 Da .科学研究应用

Antimicrobial Agents

“N-(4-bromobenzenesulfonyl)benzamide” has shown promising potential in the development of novel antimicrobial agents. It has been particularly effective against Gram-positive pathogens and especially against Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

This compound has also demonstrated significant antioxidant activity. It has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Toxicity Testing

The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This could be useful in environmental toxicity studies.

Drug Design

“N-(4-bromobenzenesulfonyl)benzamide” has been used in drug design, particularly in the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

Synthesis of Benzamides

The compound has been used in the synthesis of benzamides. The process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and a high-yielding and eco-friendly process .

Use of Ultrasonic Irradiation

The synthesis of benzamides using “N-(4-bromobenzenesulfonyl)benzamide” also involves the use of ultrasonic irradiation as a green and powerful technology .

作用机制

安全和危害

未来方向

The potential therapeutic applications of “N-(4-bromophenyl)sulfonylbenzamide” in Huntington’s Disease and other polyQ diseases suggest promising future directions for research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

属性

IUPAC Name |

N-(4-bromophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCIZGBBBWYGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)sulfonylbenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}prop-2-en-1-one](/img/structure/B2623447.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)

![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)

![(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2623465.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)